molecular formula C17H15N3O3S B15242706 Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B15242706
M. Wt: 341.4 g/mol
InChI Key: BKTVSZLAXVMRTN-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a phenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrimidine derivatives with ethyl acetoacetate under basic conditions, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) or sodium ethoxide (NaOEt) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, m-CPBA

    Reducing agents: NaBH4, LiAlH4

    Hydrolysis agents: HCl, NaOH

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both a pyrido[2,3-d]pyrimidine core and a phenyl group. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-5-oxo-8-phenylpyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H15N3O3S/c1-3-23-16(22)13-10-20(11-7-5-4-6-8-11)15-12(14(13)21)9-18-17(19-15)24-2/h4-10H,3H2,1-2H3

InChI Key

BKTVSZLAXVMRTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=NC(=NC=C2C1=O)SC)C3=CC=CC=C3

Origin of Product

United States

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